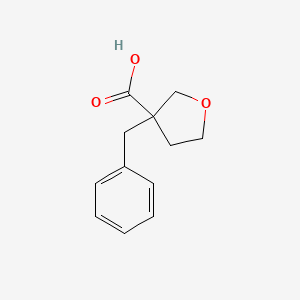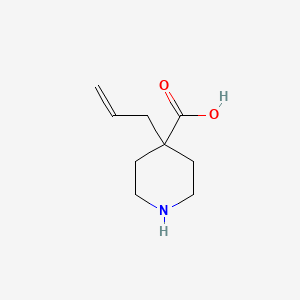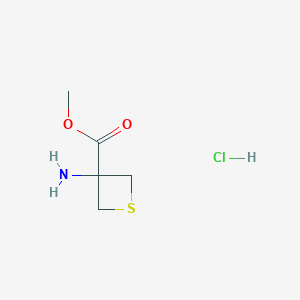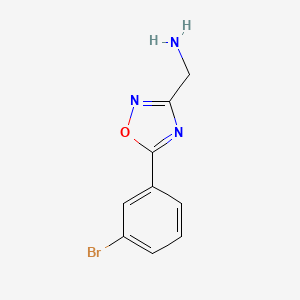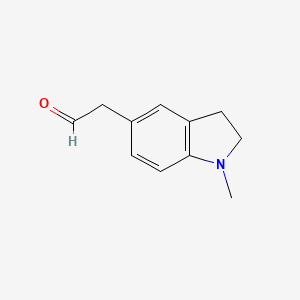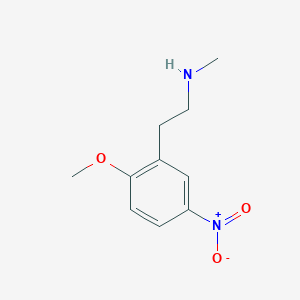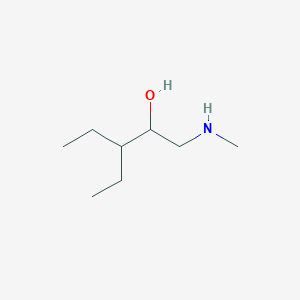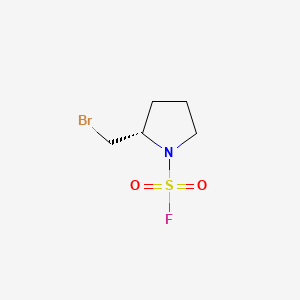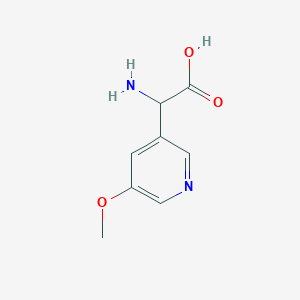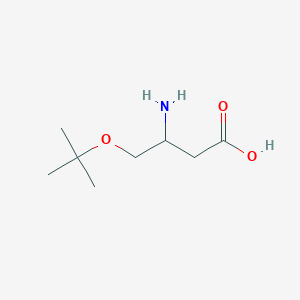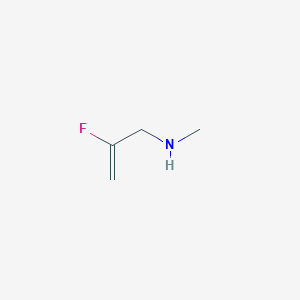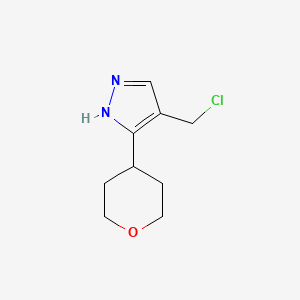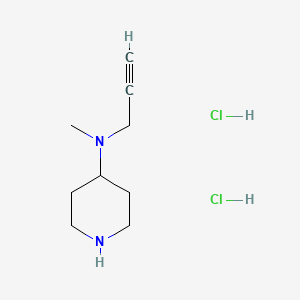
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride typically involves the reaction of N-methylpiperidin-4-amine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is often more rigorous to ensure the high purity required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)aniline
- N-methyl-N-(prop-2-yn-1-yl)benzylamine
Uniqueness
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is unique due to its specific structure, which includes a piperidine ring and a propargyl group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C9H18Cl2N2 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H |
Clé InChI |
XUUAVPRXGLERGD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C1CCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
